Imidocarb dipropionate
Overview
Description
Imidocarb dipropionate is a urea derivative used in veterinary medicine as an antiprotozoal agent for the treatment of infections caused by protozoa . It is chemically described as N,N’-bis [3- (4,5-dihydro-1 H -imidazol-2-yl)-phenyl]urea dipropionate and has a molecular weight of 496.6 .
Molecular Structure Analysis
The molecular formula of Imidocarb dipropionate is C25H32N6O5 . It belongs to the class of organic compounds known as n-phenylureas, which are compounds containing a N-phenylurea moiety, structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .
Chemical Reactions Analysis
Imidocarb dipropionate has been studied for its stability under various conditions. For instance, it has been found to degrade under acid, alkaline, and oxidative stress conditions .
Physical And Chemical Properties Analysis
Imidocarb dipropionate has a water solubility of 0.138 mg/mL . It has a logP of 2.16 according to ALOGPS and 1.23 according to Chemaxon . The compound has a pKa (Strongest Acidic) of -5.3 and a pKa (Strongest Basic) of 15 .
Scientific Research Applications
Pharmacokinetics and Distribution
Imidocarb dipropionate exhibits specific pharmacokinetic behavior, with its distribution and elimination patterns indicating quick sequestration in storage tissues and a prolonged presence in the body, which may confer a reservoir effect, making it undetectable in plasma but sufficient for therapeutic and prophylactic activities in animals like horses (Belloli et al., 2010).
Mechanism of Retention in Tissues
Studies have shown that imidocarb dipropionate binds significantly to bovine hepatocytes and erythrocytes, with preferential accumulation in nuclear fractions of the liver, suggesting a mechanism of retention through reversible binding to nucleic acids. This binding capacity is crucial for understanding its slow elimination from edible tissues (Moore et al., 1996).
Encapsulation in Carrier Erythrocytes
Research on encapsulating imidocarb dipropionate in carrier erythrocytes to reduce the susceptibility of mice to Babesia microti infection showed that encapsulation results in higher drug levels in blood than when the drug is administered freely, indicating a novel approach for enhancing its efficacy in treating infections (Deloach et al., 1989).
Impact on Immune Response
The immunopotentiating effect of imidocarb has been studied in calves, showing enhanced cell-mediated and humoral immune responses to foot-and-mouth disease vaccine when administered prior to vaccination. This indicates its potential in improving vaccine efficacy in both healthy and Anaplasma-infected animals (Afifi et al., 2014).
Prophylactic and Therapeutic Efficacy
Imidocarb dipropionate has demonstrated efficacy in the prophylaxis and treatment of babesiosis, with studies showing its ability to control infections in sheep when administered before or after infection onset. This highlights its significant role in managing tick-borne diseases in livestock (Sevinc et al., 2007).
Safety And Hazards
Imidocarb dipropionate is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also advised not to eat, drink or smoke when using this product .
properties
IUPAC Name |
1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O.2C3H6O2/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;2*1-2-3(4)5/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*2H2,1H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGQXWSHYUHHNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O.CCC(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046604 | |
Record name | Imidocarb dipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidocarb dipropionate | |
CAS RN |
55750-06-6 | |
Record name | Imidocarb dipropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidocarb dipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea) dipropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIDOCARB DIPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSM1M03SHC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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